molecular formula C20H28N6O2 B2710258 1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea CAS No. 1203220-32-9

1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Cat. No.: B2710258
CAS No.: 1203220-32-9
M. Wt: 384.484
InChI Key: YONABGXOHPBPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. This compound was developed to address the clinical challenge of acquired resistance to first-generation ALK inhibitors, such as crizotinib, in the treatment of ALK-positive non-small cell lung cancer (NSCLC) . Its mechanism of action involves high-affinity binding to the ATP-binding site of ALK, effectively suppressing its kinase activity and downstream oncogenic signaling pathways. A key feature of this inhibitor is its designed efficacy against the prevalent gatekeeper mutation L1196M , which confers resistance to earlier therapies. Research into this compound provides critical insights into the structural determinants of inhibitor-kinase interactions and serves as a valuable chemical probe for studying ALK-driven tumorigenesis, the dynamics of kinase resistance, and the preclinical evaluation of next-generation therapeutic strategies.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-14-6-7-17(28-3)16(12-14)25-20(27)22-9-8-21-18-13-19(24-15(2)23-18)26-10-4-5-11-26/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,21,23,24)(H2,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONABGXOHPBPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NCCNC2=CC(=NC(=N2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Methoxy-5-methylphenyl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activities, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a urea moiety linked to a pyrimidine and a methoxy-substituted phenyl group. Its molecular formula is C18H24N4O2C_{18}H_{24}N_4O_2, and it possesses unique structural characteristics that contribute to its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrole, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, pyrrole benzamide derivatives showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ciprofloxacin .

CompoundMIC (μg/mL)Target Bacteria
Pyrrole Benzamide Derivative3.12 - 12.5Staphylococcus aureus
Ciprofloxacin2E. coli

Antifungal Activity

The compound's structural components suggest potential antifungal activity. In vitro studies on related pyrrole derivatives have shown effectiveness against various fungal strains, although specific data on this compound remains limited. Future investigations could focus on its efficacy against common pathogens such as Candida albicans.

Anticancer Activity

The anticancer potential of similar compounds has been explored in recent research. For example, certain pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural similarities suggest that this compound may also exhibit these properties.

Case Studies

A notable study evaluated the effects of pyrimidine derivatives on cancer cell lines, demonstrating significant reductions in cell viability at concentrations as low as 1 μM. This supports the hypothesis that our compound could have similar effects due to its structural analogies .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Urea bond formationTriphosgene, DCM, 0°C → RT, 12h65–78
Pyrimidine substitutionPyrrolidine, K₂CO₃, DMF, 80°C, 24h82

What spectroscopic methods are recommended for structural characterization?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions on aromatic rings and urea linkage. Aromatic protons appear δ 6.5–8.0 ppm; urea NH protons δ 5.5–6.5 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]⁺ ~ 440–450 Da) .
  • X-ray Crystallography : For resolving stereochemistry, though challenges arise due to poor crystallinity of urea derivatives .

How can researchers optimize the yield of the pyrimidine ring functionalization step?

Advanced
Optimization strategies include:

  • Catalyst screening : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination to enhance pyrrolidinyl substitution efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to THF .
  • Temperature control : Elevated temperatures (80–100°C) reduce reaction time but may increase side products; microwave-assisted synthesis can mitigate this .

What in vitro assays are suitable for evaluating biological activity?

Q. Basic

  • Kinase inhibition assays : Test against kinases like JAK2 or EGFR due to structural similarity to known urea-based inhibitors .
  • Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assay .
  • Solubility testing : Measure logP values to assess bioavailability (predicted logP ~2.5 via PubChem data) .

How to resolve discrepancies in reported biological activities of analogous compounds?

Advanced
Discrepancies may arise from:

  • Assay variability : Compare IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Structural nuances : Subtle differences in methoxy/methyl group positioning alter steric hindrance at target binding sites .
  • Purity thresholds : HPLC purity ≥95% is critical; impurities (e.g., unreacted intermediates) can skew results .

Q. Table 2: Comparative Bioactivity of Analogues

Compound ModificationTarget KinaseIC₅₀ (nM)Reference
2-Methoxy → 2-ChloroJAK212
Pyrrolidinyl → PiperidinylEGFR45

What computational methods predict binding affinity to kinase targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB ID: 1M17 for JAK2) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; analyze hydrogen bonds between urea NH and kinase hinge region .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .

How to address poor aqueous solubility during formulation studies?

Q. Advanced

  • Prodrug design : Introduce phosphate esters at the methoxy group to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
  • Co-solvent systems : Use PEG 400/water mixtures (70:30 v/v) for in vivo dosing .

What analytical techniques quantify degradation products under accelerated stability testing?

Q. Advanced

  • HPLC-DAD/MS : Monitor hydrolysis of the urea bond (major degradation pathway) at λ=254 nm .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks; identify degradants via HRMS fragmentation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.